Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an amino group at position 2, and a thiazole ring attached to an ethyl acetate moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate typically involves the condensation of 2-amino-4,6-dimethylpyrimidine with a suitable thiazole derivative under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also features a pyrimidine ring with dimethyl substitutions and an amino group, but it has a different overall structure and potentially different biological activities.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another pyrimidine derivative with distinct structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications and biological activities.
Properties
IUPAC Name |
ethyl 2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-11(18)6-10-7-20-13(16-10)17-12-14-8(2)5-9(3)15-12/h5,7H,4,6H2,1-3H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCTUOABUIGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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